molecular formula C12H9F3O2 B2661235 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287288-85-9

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2661235
CAS No.: 2287288-85-9
M. Wt: 242.197
InChI Key: SHUIPEGAFLKSNP-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. The incorporation of trifluorophenyl groups enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Properties

IUPAC Name

3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-7-2-1-6(8(14)9(7)15)11-3-12(4-11,5-11)10(16)17/h1-2H,3-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIPEGAFLKSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves a multi-step process. One common method is the homolytic aromatic alkylation protocol, which is metal-free and involves the use of radical initiators . The reaction conditions often include the use of lead tetraacetate and Minisci reactions under microwave irradiation . The starting materials are usually commercially available or can be synthesized through known procedures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the trifluorophenyl ring.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The bicyclic framework also contributes to the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

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